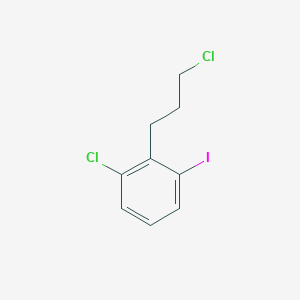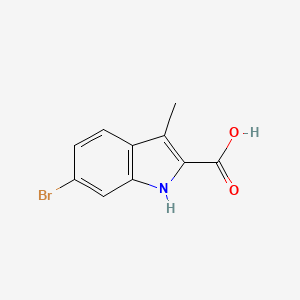
1-Chloro-2-(3-chloropropyl)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
Méthodes De Préparation
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative, followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Synthetic Route:
Halogenation: The benzene ring is first halogenated using reagents such as iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst like iron (Fe) to introduce the iodine atom.
Chloropropylation: The chloropropyl group is introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride (ClCH2CH2CH2Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrial production methods for this compound may involve continuous flow processes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of automated systems and advanced purification techniques helps in achieving high-quality products suitable for commercial applications.
Analyse Des Réactions Chimiques
1-Chloro-2-(3-chloropropyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation using reagents like potassium permanganate (KMnO4) can introduce functional groups such as carboxylic acids.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives.
- Oxidized products such as carboxylic acids.
- Biaryl compounds from coupling reactions.
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(3-chloropropyl)-3-iodobenzene can be compared with other halogenated benzene derivatives to highlight its uniqueness:
1-Chloro-2-iodobenzene: Lacks the chloropropyl group, resulting in different reactivity and applications.
1-Bromo-2-(3-chloropropyl)-3-iodobenzene: The presence of bromine instead of chlorine alters the compound’s chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-iodobenzene: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness:
- The combination of chlorine, iodine, and chloropropyl group in this compound provides a unique set of chemical properties, making it versatile for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H9Cl2I |
|---|---|
Poids moléculaire |
314.97 g/mol |
Nom IUPAC |
1-chloro-2-(3-chloropropyl)-3-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
Clé InChI |
OSKAPRCYRCIBEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)







![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)


